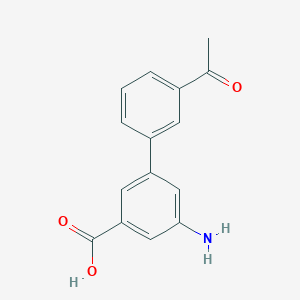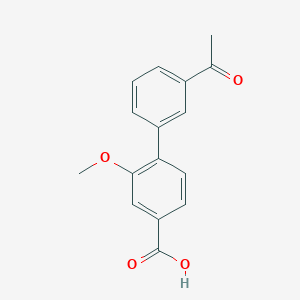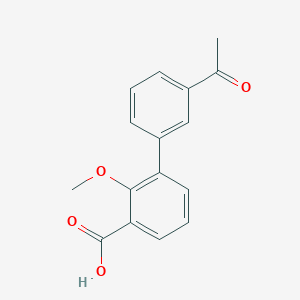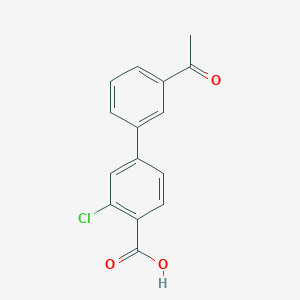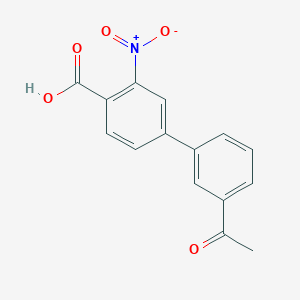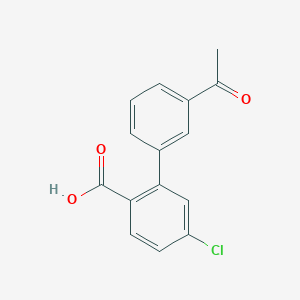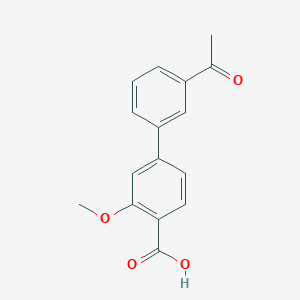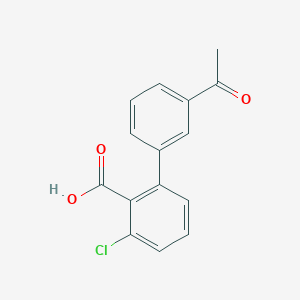
2-(3-Acetylphenyl)-6-chlorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Acetylphenyl)-6-chlorobenzoic acid (6-chloro-2-acetylphenyl benzoate, 6-chloro-2-APB) is a highly potent, selective and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been used extensively in biochemical and physiological research due to its high selectivity for mGluR5 and its ability to easily cross the blood-brain barrier. 6-chloro-2-APB has been used to study the role of mGluR5 in various physiological and pathological processes such as neurodegenerative diseases, anxiety, depression, and pain.
科学的研究の応用
6-chloro-2-APB has been widely used in scientific research for its high selectivity for 2-(3-Acetylphenyl)-6-chlorobenzoic acid, 95% and its ability to cross the blood-brain barrier. It has been used to study the role of 2-(3-Acetylphenyl)-6-chlorobenzoic acid, 95% in a variety of physiological and pathological processes, including neurodegenerative diseases, anxiety, depression, and pain. It has also been used to study the role of 2-(3-Acetylphenyl)-6-chlorobenzoic acid, 95% in synaptic plasticity and learning and memory.
作用機序
6-chloro-2-APB is a non-competitive antagonist of 2-(3-Acetylphenyl)-6-chlorobenzoic acid, 95%. It binds to the allosteric site of 2-(3-Acetylphenyl)-6-chlorobenzoic acid, 95% and prevents the binding of agonists to the receptor, thus inhibiting the receptor's activity. 6-chloro-2-APB also inhibits the binding of glutamate, an agonist of 2-(3-Acetylphenyl)-6-chlorobenzoic acid, 95%, to the receptor.
Biochemical and Physiological Effects
6-chloro-2-APB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been shown to reduce pain sensitivity and reduce inflammation. In addition, 6-chloro-2-APB has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
The main advantage of using 6-chloro-2-APB in laboratory experiments is its high selectivity for 2-(3-Acetylphenyl)-6-chlorobenzoic acid, 95% and its ability to easily cross the blood-brain barrier. This makes it an ideal tool for studying the role of 2-(3-Acetylphenyl)-6-chlorobenzoic acid, 95% in various physiological and pathological processes. However, there are some limitations to using 6-chloro-2-APB in laboratory experiments. It is a highly potent compound and thus must be used with caution. In addition, it is a non-competitive antagonist of 2-(3-Acetylphenyl)-6-chlorobenzoic acid, 95%, which means that it does not affect the receptor directly and thus may not be as effective as an agonist in some experiments.
将来の方向性
The use of 6-chloro-2-APB in scientific research has opened up a variety of possibilities for further research. Some potential future directions for research include studying the role of 2-(3-Acetylphenyl)-6-chlorobenzoic acid, 95% in other physiological and pathological processes, such as drug addiction and epilepsy; exploring the use of 6-chloro-2-APB as a potential therapeutic agent for a variety of neurological disorders; and investigating the potential of 6-chloro-2-APB as a tool for drug discovery. Additionally, further research is needed to better understand the mechanism of action of 6-chloro-2-APB and its effects on other receptors and pathways.
合成法
6-chloro-2-APB is synthesized from 2-acetylphenol and 6-chlorobenzoic acid in a three-step process. The first step involves the reaction of 2-acetylphenol with hydrochloric acid to form 2-chloro-3-acetylphenol. The second step involves the reaction of 2-chloro-3-acetylphenol with 6-chlorobenzoic acid to form 6-chloro-2-acetylphenyl benzoate. The third step involves the hydrolysis of 6-chloro-2-acetylphenyl benzoate to form 6-chloro-2-APB.
特性
IUPAC Name |
2-(3-acetylphenyl)-6-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-4-2-5-11(8-10)12-6-3-7-13(16)14(12)15(18)19/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKXQQDAYFVPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689756 |
Source


|
| Record name | 3'-Acetyl-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-66-3 |
Source


|
| Record name | 3'-Acetyl-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



